molecular formula C23H21BrN2O4S B5000443 methyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B5000443
M. Wt: 501.4 g/mol
InChI Key: ZVCGPVFUTISBHM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bromobenzyl group, a methoxyphenyl group, a thiazolopyrimidine group, and a carboxylate group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromobenzyl group could be introduced through a bromination reaction, while the methoxyphenyl group could be introduced through a Friedel-Crafts alkylation . The thiazolopyrimidine group and the carboxylate group could be formed through a series of condensation and cyclization reactions .


Molecular Structure Analysis

The molecular structure of the compound would be quite complex due to the presence of several different functional groups. The bromobenzyl and methoxyphenyl groups are aromatic, which means they have a planar, ring-like structure. The thiazolopyrimidine group is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom in the bromobenzyl group could be replaced with another group in a substitution reaction. The carboxylate group could react with a base to form a carboxylate ion, or with an acid to form a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the polar carboxylate group could make the compound soluble in polar solvents. The aromatic groups could contribute to its UV/Vis absorption spectrum .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in biological systems, its mechanism of action would depend on how it interacts with biological molecules. For example, it could potentially bind to a specific protein and modulate its activity .

Future Directions

The potential applications and future directions for this compound would depend on its properties and how it interacts with other molecules. It could potentially be used in the development of new pharmaceuticals, in materials science, or in other areas of chemistry .

Properties

IUPAC Name

methyl 2-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O4S/c1-13-19(22(28)30-3)20(15-6-10-17(29-2)11-7-15)26-21(27)18(31-23(26)25-13)12-14-4-8-16(24)9-5-14/h4-11,18,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCGPVFUTISBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(SC2=N1)CC3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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